Nafronyl-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

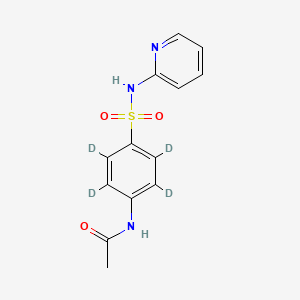

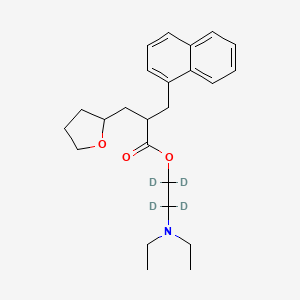

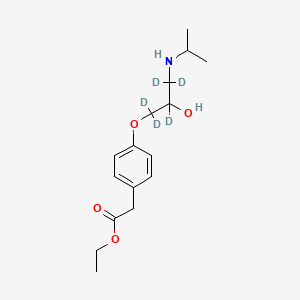

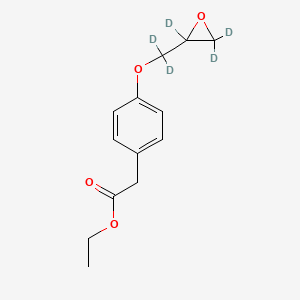

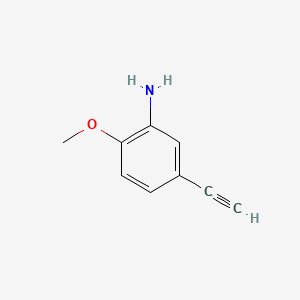

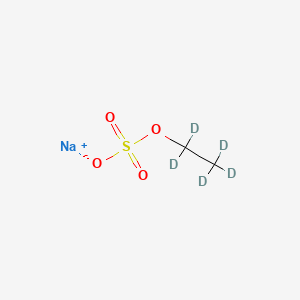

Nafronyl-d4 is a vasodilator . It is used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C24H29D4NO3 and it has a molecular weight of 387.55 .

Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 29 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.55 . The physical and chemical properties of a substance can be determined by various experimental methods, but specific data for this compound was not found in the search results.Scientific Research Applications

Nafronyl as a Cerebral Vasodilator : A study explored the effects of nafronyl oxalate, a cerebral vasodilator, on monoamine neurotransmitters in brain regions of microsphere-embolized rats. It was found that nafronyl treatment improved changes in monoamine neurotransmitter metabolism impaired by microsphere embolism, potentially due to its ability to preserve monoamine synthesis in ischemic or oligemic brains (Takagi et al., 1996).

Stability and Bioanalysis of Nafronyl : Garrett and Barbhaiya (1981) developed high-pressure liquid chromatographic assays for nafronyl and its metabolites in aqueous solutions and biological fluids. This study helped in understanding the stability of nafronyl and its degradation patterns (Garrett & Barbhaiya, 1981).

Nafronyl Ion-Selective Electrodes : The development of nafronyl ion-selective membrane electrodes for rapid determination in pharmaceutical preparations was described by Ionescu et al. (1986). These electrodes exhibited near-Nernstian responses, enabling efficient potentiometric titration of nafronyl (Ionescu et al., 1986).

Effect on Metabolism in Senile Dementia : Yesavage et al. (1982) studied the effect of nafronyl on lactate and pyruvate in the cerebrospinal fluid of patients with senile dementia, finding a decrease in the lactate to pyruvate ratio, indicating an increase in aerobic glucose metabolism (Yesavage et al., 1982).

Metabolism of Nafronyl in Humans : A study by Roth et al. (1989) explored the metabolism of nafronyl in humans, identifying three acidic metabolites in urine and determining their chemical structures. This research contributes to understanding the biodegradation pathways of nafronyl in the human body (Roth et al., 1989).

Usefulness in Peripheral Ischemia : Meehan et al. (1982) investigated the effect of Naftidrofuryl (Nafronyl) on symptoms of severe peripheral vascular disease, finding significant symptomatic improvement compared to patients not treated with vasoactive drug therapy (Meehan et al., 1982).

Separation of Stereoisomeric Mixtures of Nafronyl : Kiwala et al. (2016) proposed a method for isolating the biologically active component from a stereoisomeric mixture of nafronyl, using crystallization and chiral chromatography (Kiwala et al., 2016).

Mechanism of Action

Safety and Hazards

Nafronyl-d4 is for research use only and not intended for diagnostic or therapeutic use . It is harmful if swallowed . In case of ingestion, medical help should be sought immediately . It is advised to avoid dust formation and breathing in mist, gas, or vapors . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name |

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3/i14D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFPSLPKGSANY-RCYYZLFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676052 |

Source

|

| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215649-28-7 |

Source

|

| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)